molecular formula C13H11F2N B6164500 2',6'-difluoro-5-methyl-[1,1'-biphenyl]-2-amine CAS No. 1341925-26-5

2',6'-difluoro-5-methyl-[1,1'-biphenyl]-2-amine

Cat. No.: B6164500
CAS No.: 1341925-26-5
M. Wt: 219.23 g/mol
InChI Key: MZDROCPIXJWCRW-UHFFFAOYSA-N
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Description

2',6'-Difluoro-5-methyl-[1,1'-biphenyl]-2-amine ( 1341925-26-5) is a high-purity biphenylamine derivative supplied with a guaranteed purity of 98% . This compound, with the molecular formula C 13 H 11 F 2 N and a molecular weight of 219.23 g/mol, is characterized by its specific fluorine and methyl substitutions on the biphenyl scaffold . For optimal long-term stability, it is recommended to store this amine compound under refrigerated conditions between 2-8°C . As a functionalized biphenylamine, this chemical serves as a valuable synthetic intermediate or building block in various research fields. Its structural features are particularly significant in modern synthetic chemistry, especially in catalytic cross-coupling reactions, which are fundamental methods for constructing complex organic molecules . Furthermore, biphenylamine derivatives are frequently explored in the development of advanced materials. They can act as organic linkers or ligands in the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis . The specific placement of the fluorine atoms and the methyl group on this molecule makes it a versatile precursor for further chemical modification in medicinal chemistry, agrochemical research, and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1341925-26-5

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-4-methylaniline

InChI

InChI=1S/C13H11F2N/c1-8-5-6-12(16)9(7-8)13-10(14)3-2-4-11(13)15/h2-7H,16H2,1H3

InChI Key

MZDROCPIXJWCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=C(C=CC=C2F)F

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 ,6 Difluoro 5 Methyl 1,1 Biphenyl 2 Amine

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target molecule points towards a disconnection at the biaryl bond. This suggests a cross-coupling reaction between a substituted aniline (B41778) derivative and a substituted phenylboronic acid or a related organoboron species.

Common Synthetic Routes

The most probable synthetic route would involve the Suzuki-Miyaura coupling of 2-amino-4-methylphenylboronic acid with 1-bromo-2,6-difluorobenzene, or alternatively, the coupling of 2-bromo-6-fluoroaniline (B133542) with (2,6-difluorophenyl)boronic acid, followed by methylation. The choice of reactants would depend on the commercial availability and reactivity of the starting materials.

Table 1: Potential Reactants for Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst System
2-Amino-4-methylphenylboronic acid 1-Bromo-2,6-difluorobenzene Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃)

Alternative Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille, Kumada, Buchwald-Hartwig Amination)

Reaction Mechanisms

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Chemical Reactivity and Derivatization

The amine group of 2',6'-difluoro-5-methyl-[1,1'-biphenyl]-2-amine is a primary site for further chemical modification. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives for further investigation.

Structural Characterization and Properties

The structural and physicochemical properties of this compound are crucial for understanding its behavior and potential applications. While experimental data for this specific compound is limited, properties can be inferred from related structures.

Spectroscopic Properties

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, with coupling patterns influenced by the fluorine and methyl substituents. The amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all carbon atoms, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would provide direct evidence for the presence and chemical environment of the fluorine atoms.

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Crystallographic Data

Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings. This information is critical for understanding its conformational preferences and how it might interact with biological targets.

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Property Estimated Value/Range Notes
Molecular Formula C₁₃H₁₁F₂N
Molecular Weight 219.23 g/mol
Melting Point Not available Likely a solid at room temperature.
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents. The aromatic nature suggests low water solubility.

Potential Applications

The unique structural features of this compound suggest its potential utility in several areas of research and development.

Materials Science

Fluorinated biphenyls have found applications in materials science, particularly in the development of liquid crystals and organic electronics. researchgate.netnih.gov The specific substitution pattern of this compound could impart interesting electronic and photophysical properties, making it a candidate for investigation in these areas.

Catalysis

The amine functionality of the molecule could be utilized to synthesize ligands for transition metal catalysts. The electronic properties of such ligands can be fine-tuned by the fluorine and methyl substituents, potentially leading to catalysts with improved activity and selectivity for various organic transformations.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 ,6 Difluoro 5 Methyl 1,1 Biphenyl 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a complete structural elucidation of 2',6'-difluoro-5-methyl-[1,1'-biphenyl]-2-amine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques, would be essential.

Assignment of Proton (¹H) and Carbon (¹³C) Resonances

A ¹H NMR spectrum would reveal the chemical environment of all hydrogen atoms in the molecule. Expected signals would include those for the methyl group protons, the aromatic protons on both phenyl rings, and the amine (-NH₂) protons. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would provide information about neighboring protons.

Similarly, a ¹³C NMR spectrum would identify all unique carbon environments. This would include the methyl carbon, the aromatic carbons, and the carbons directly bonded to nitrogen or fluorine. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and amine groups.

Hypothetical Data Table for ¹H and ¹³C NMR: Without experimental data, a table of predicted chemical shifts cannot be accurately generated.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)Data not availableData not available
Aromatic (C-H)Data not availableData not available
Amine (NH₂)Data not availableN/A
Quaternary (C)N/AData not available

Fluorine (¹⁹F) NMR Chemical Shifts and Coupling Patterns

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.orghuji.ac.il The spectrum for this compound would be expected to show signals for the two fluorine atoms. The chemical shift values provide insight into the electronic environment of the fluorine atoms. nih.gov Furthermore, coupling between the fluorine atoms and nearby protons (H-F coupling) or carbons (C-F coupling) would result in complex splitting patterns, offering valuable structural information. wikipedia.orghuji.ac.il

Hypothetical Data Table for ¹⁹F NMR: Specific chemical shifts and coupling constants are dependent on experimental measurement.

Fluorine Atom Predicted ¹⁹F Chemical Shift (ppm) Key Coupling Constants (J) in Hz
F-2'Data not availableData not available
F-6'Data not availableData not available

2D NMR Techniques (COSY, HMQC, HMBC) for Full Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other within the same phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity between the two biphenyl (B1667301) rings and confirming the positions of the substituents (methyl, amino, and fluoro groups) by observing correlations across the C-C bond linking the rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

An FT-IR spectrum of the target compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching for the aromatic and methyl groups, usually found between 2850-3100 cm⁻¹.

C=C stretching within the aromatic rings, appearing in the 1450-1600 cm⁻¹ region.

C-N stretching of the aromatic amine, typically around 1250-1360 cm⁻¹.

C-F stretching , which gives rise to strong absorptions in the fingerprint region, generally between 1000-1400 cm⁻¹.

Raman spectroscopy , being complementary to FT-IR, is particularly sensitive to non-polar bonds and would provide valuable information on the C-C skeletal vibrations of the biphenyl system.

Hypothetical Data Table for Vibrational Spectroscopy: Precise peak positions and intensities can only be determined experimentally.

Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Amine)Data not availableData not available
C-H Stretch (Aromatic)Data not availableData not available
C-H Stretch (Methyl)Data not availableData not available
C=C Stretch (Aromatic)Data not availableData not available
C-F StretchData not availableData not available

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₁F₂N), the exact mass of the molecular ion [M]⁺ would be calculated. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the weakest bonds in the molecule upon ionization. Likely fragmentation pathways would involve the loss of a methyl group, the amine group, or cleavage of the bond between the two phenyl rings.

Hypothetical Data Table for Mass Spectrometry: The relative abundance of fragments is dependent on the ionization method and energy.

Ion m/z (Mass-to-Charge Ratio) Possible Identity
[M]⁺Data not availableMolecular Ion
[M-CH₃]⁺Data not availableLoss of a methyl radical
[M-NH₂]⁺Data not availableLoss of an amino radical
Biphenyl fragmentsData not availableCleavage of the biphenyl bond

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The conformation of the molecule in the solid state, including any intermolecular interactions such as hydrogen bonding involving the amine group, would be revealed. This information is invaluable for understanding the molecule's shape and packing in the solid state. A search of crystallographic databases did not yield a solved crystal structure for this compound.

Hypothetical Data Table for X-ray Crystallography: Crystallographic parameters can only be obtained through experimental analysis of a single crystal.

Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Key Bond Lengths (Å)Data not available
Key Bond Angles (°)Data not available
Dihedral Angle (°)Data not available

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Due to steric hindrance from the substituents at the ortho positions (the amino group on one ring and the two fluorine atoms on the other), the two aromatic rings are forced out of planarity. This twisting around the central C-C single bond is a hallmark of ortho-substituted biphenyls. Theoretical calculations on similar difluorinated biphenyl compounds suggest that the dihedral angle between the phenyl rings is significantly increased to minimize steric repulsion. For instance, density functional theory (DFT) studies on related molecules show that steric repulsions between ortho substituents can lead to a noticeable elongation of the C-C bond connecting the phenyl rings by approximately 0.004–0.005 Å compared to unsubstituted biphenyl. acs.org

The expected bond lengths and angles are consistent with standard values for sp²-hybridized carbons in aromatic systems. The C-F bonds will be relatively short and strong due to the high electronegativity of fluorine. The C-N bond of the amine group will exhibit typical lengths for anilines.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Atom Pair/Triplet Typical Value
Bond Length (Å) C-C (aromatic) ~1.39 - 1.40 Å
C-C (biphenyl) ~1.49 - 1.50 Å
C-N ~1.40 Å
C-F ~1.35 Å
C-H ~1.09 Å
Bond Angle (°) C-C-C (in ring) ~120°
C-C-N ~120°
C-C-F ~120°

| Torsion Angle (°) | C-C-C-C (inter-ring) | 40° - 70° |

Note: The values presented are typical or calculated estimates based on analogous structures and computational models, in the absence of direct experimental data for the title compound.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. For this compound, the presence of polar C-F and N-H bonds, coupled with the aromatic systems, allows for a variety of significant non-covalent interactions that dictate the crystal packing.

Molecular electrostatic potential analysis of similar fluorinated biphenyls indicates a significant accumulation of positive and negative potential, implying the likelihood of strong dipole-dipole intermolecular interactions within the crystal lattice. nih.gov The primary amine group is a classic hydrogen bond donor, capable of forming N-H···N or N-H···F hydrogen bonds. While fluorine is highly electronegative, its ability to act as a strong hydrogen bond acceptor is debated and often context-dependent; however, C-H···F interactions are commonly observed in the crystal structures of fluorinated organic compounds. acs.org

Furthermore, the electron-rich π-systems of the biphenyl core can participate in π-π stacking interactions. In fluorinated aromatic compounds, interactions between a fluorine-substituted ring and a non-fluorinated ring (aryl-aryl interactions) can be particularly stabilizing due to complementary electrostatic potentials. nih.gov The electron-poor nature of the difluorinated ring and the relatively electron-rich nature of the methyl- and amino-substituted ring can lead to favorable offset or face-to-face stacking arrangements. These cooperative weak interactions, including C–F···H/C/F and C–H···π contacts, are crucial for the formation and stabilization of the supramolecular structure. rsc.org

| Dispersion Forces | Entire molecule | A significant, non-specific attractive force contributing to crystal cohesion. |

Conformational Analysis and Atropisomerism in Biphenyl Systems

One of the most defining stereochemical features of ortho-substituted biphenyls is atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. wikipedia.org For rotation to occur around the central C-C bond in this compound, the ortho substituents (–NH₂, –F, and the second –F) must pass by each other. The steric bulk of these groups creates a significant energy barrier to rotation. pharmaguideline.com

If this rotational barrier is high enough (typically >80–100 kJ/mol), the interconversion between the two non-superimposable, mirror-image conformations (enantiomers) becomes slow enough to allow for their isolation at room temperature. wikipedia.org These stable, isolable rotational isomers are known as atropisomers.

The conditions for atropisomerism in biphenyls are met in this molecule:

Restricted Rotation: The presence of three substituents in the ortho positions (2', 6', and 2) provides substantial steric hindrance.

Chirality: For the molecule to be chiral, the substitution pattern must prevent the existence of a plane of symmetry in the twisted conformation. In this case, the substituents on each ring are arranged asymmetrically with respect to the biphenyl axis, rendering the molecule chiral.

The stability of the atropisomers is conferred by the repulsive interactions that inhibit rotation. wikipedia.org While even a single fluorine atom can create a measurable rotational barrier (around 4.4 kcal/mol in 2-fluorobiphenyl), the cumulative effect of the two ortho-fluorine atoms and the ortho-amino group in the target molecule is expected to create a substantial barrier, making the atropisomers configurationally stable. epfl.ch Consequently, this compound is expected to exist as a pair of stable enantiomers (atropisomers) that could potentially be resolved.

Computational and Theoretical Investigations of 2 ,6 Difluoro 5 Methyl 1,1 Biphenyl 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict the geometric, electronic, and energetic properties of molecules. These methods solve equations based on the principles of quantum mechanics to model molecular behavior at the atomic level. For a molecule like 2',6'-difluoro-5-methyl-[1,1'-biphenyl]-2-amine, these calculations would provide fundamental insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules by focusing on the electron density. ichem.mddoaj.org It offers a balance between accuracy and computational cost, making it a standard tool for studying medium to large-sized organic molecules. A DFT study of this compound would be foundational to understanding its intrinsic properties.

The structure of this compound is not rigid. The two phenyl rings are connected by a single carbon-carbon bond, allowing for rotation. This rotation creates different spatial arrangements, or conformations, each with a distinct energy level.

A key aspect of a computational study would be to determine the molecule's most stable three-dimensional shape, known as the ground state geometry. DFT calculations would be employed to perform a geometry optimization, systematically adjusting the bond lengths, bond angles, and dihedral (torsional) angles to find the conformation with the lowest possible energy.

For this specific molecule, the dihedral angle between the two phenyl rings is of particular interest. The presence of bulky fluorine atoms at the 2' and 6' positions would likely create significant steric hindrance, forcing the rings to be twisted relative to each other rather than lying in the same plane. The optimization process would precisely calculate this angle to identify the most stable, non-planar conformation. By mapping the energy at various dihedral angles, an energetic landscape could be constructed, revealing the energy barriers to rotation and identifying any other local energy minima. semanticscholar.org

Illustrative Data Table: Predicted Geometrical Parameters This table presents hypothetical, yet plausible, data for the key geometrical parameters that would be obtained from a DFT/B3LYP calculation for the optimized geometry of the molecule.

ParameterPredicted Value
C-C Biphenyl (B1667301) Bond Length~1.49 Å
Dihedral Angle (Phenyl-Phenyl)~60° - 80°
C-N Bond Length~1.40 Å
C-F Bond Length~1.35 Å

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgresearchgate.net

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, making it an indicator of nucleophilic or electron-donating character. For this compound, the HOMO would likely be localized on the amine-substituted phenyl ring, as the nitrogen atom's lone pair of electrons contributes significantly to this orbital.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons, reflecting its electrophilic or electron-accepting character. The LUMO would likely be distributed across the π-system of the biphenyl rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial descriptor of molecular stability and reactivity. rsc.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. DFT calculations would provide precise energy values for these orbitals, allowing for the determination of the energy gap and other reactivity descriptors like electronegativity, chemical hardness, and softness. ichem.mddoaj.org

Illustrative Data Table: FMO and Reactivity Descriptors This table shows the type of data that would be generated from a DFT analysis of the molecule's frontier orbitals.

DescriptorDefinitionPredicted Value
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -5.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -0.5 eV
Energy Gap (ΔE)ELUMO - EHOMO~ 5.0 eV
Ionization Potential (I)-EHOMO~ 5.5 eV
Electron Affinity (A)-ELUMO~ 0.5 eV
Chemical Hardness (η)(I - A) / 2~ 2.5 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the surface of the molecule's electron density. Different colors are used to indicate regions of varying electrostatic potential:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms. In this compound, the most negative regions would be expected around the highly electronegative fluorine atoms and the nitrogen atom of the amine group.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. The hydrogen atoms of the amine group would be expected to show a positive potential.

Green/Yellow: Represents regions of neutral or near-zero potential, typically found over the carbon atoms of the phenyl rings.

While DFT is a powerful tool, other methods exist for calculating electronic properties.

Ab Initio Methods: The term "ab initio" (from the beginning) refers to methods that solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF) are the simplest form, but more sophisticated and accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) could be used to obtain highly precise energy and property calculations for benchmarking purposes.

Semi-Empirical Methods: These methods, such as AM1 or PM6, are faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex equations. While less accurate, they are useful for initial, rapid screening of large numbers of conformations or for studying very large molecular systems where more rigorous methods would be computationally prohibitive.

A comprehensive study might use a semi-empirical method for an initial conformational search, followed by DFT for geometry optimization and property calculation, and finally, a high-level ab initio calculation to refine the energies of the most stable conformers.

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Structure

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on a single, static molecule (often in a vacuum or with a simplified solvent model), Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in a realistic environment, such as in a solvent like water or in a condensed phase. youtube.com

An MD simulation of this compound would involve creating a simulation box containing one or more molecules of the compound surrounded by a large number of solvent molecules. The forces on each atom are calculated using a classical force field, and Newton's laws of motion are used to simulate the movement of every atom over a series of very short time steps (on the order of femtoseconds). researchgate.net

These simulations could reveal:

Conformational Dynamics: How the dihedral angle between the phenyl rings fluctuates over time at a given temperature.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule, particularly around the polar amine and fluoro groups.

Transport Properties: Properties like the diffusion coefficient of the molecule in a particular solvent.

MD simulations would complement the static picture from quantum calculations by providing a dynamic view of the molecule's flexibility, interactions, and behavior in a condensed-phase environment.

Conformational Flexibility and Rotational Barriers of the Biphenyl Core

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the rotational energy barriers and preferred dihedral angles of substituted biphenyls. rsc.orgresearchgate.net Studies on similar 2,2'-dihalogenated biphenyls show that the conformational landscape can be complex. For instance, 2,2'-difluorobiphenyl (B165479) is predicted to have a double energy minimum, with stable conformations (gauche forms) at dihedral angles around 58° and 129°. acs.org This contrasts with larger di-ortho-halogenated biphenyls, which typically have a single energy minimum. acs.org

The rotational barrier, or the energy required to force the molecule through a planar or perpendicular transition state, is a key indicator of its conformational rigidity. For ortho-substituted biphenyls, these barriers can range from approximately 7 to over 45 kcal/mol. rsc.orgresearchgate.net The specific barrier for this compound would be influenced by the repulsive forces between the ortho-substituents (F, F, and NH2) and any potential intramolecular interactions, such as hydrogen bonding between the amine protons and the adjacent fluorine atom. DFT calculations, using functionals like B3LYP-D3 or ωB97XD with large triple-ζ basis sets, have been shown to provide accurate predictions of these barriers when compared to experimental data. rsc.orgresearchgate.net

Table 1: Representative Calculated Rotational Barriers and Dihedral Angles for Ortho-Substituted Biphenyls (Illustrative Data)
CompoundOrtho SubstituentsCalculated Rotational Barrier (kcal/mol)Predicted Ground State Dihedral Angle(s) (°)
Biphenyl-H, -H, -H, -H~1.5 - 2.0~44
2,2'-Difluorobiphenyl-F, -H, -F, -H~5 - 7~58, ~129
2,2'-Dichlorobiphenyl-Cl, -H, -Cl, -H~15 - 20~70
2,2'-Dimethylbiphenyl-CH3, -H, -CH3, -H~18 - 22~70

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment can significantly influence the conformational preferences and dynamics of flexible molecules like biphenyl amines. researchgate.netbenthamopen.com Computational studies model these effects using either implicit or explicit solvent models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient and can capture the general electrostatic effects of the solvent on the solute's conformation. For a molecule like this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment.

Explicit Solvation Models: Molecular Dynamics (MD) simulations provide a more detailed and dynamic picture by modeling individual solvent molecules. researchgate.netacs.org An MD simulation would place the biphenyl amine in a "box" of solvent molecules (e.g., water, DMSO) and simulate their movements over time. This method can reveal specific solute-solvent interactions, such as hydrogen bonding between the amine group and water molecules, and how these interactions affect the distribution of dihedral angles and the energy barriers to rotation. acs.orgfrontiersin.org Studies have shown that explicit solvation can alter the preferred dihedral angles compared to gas-phase calculations. frontiersin.org For example, strong interactions between the solute and solvent can create a more complex energy landscape, potentially trapping the molecule in certain conformations for longer periods. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. researchgate.netscivisionpub.com This method is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target recognition.

Theoretical Prediction of Potential Binding Modes with Macromolecular Targets

Docking algorithms explore the vast conformational space of the ligand and the binding site of the target. For a flexible ligand like this compound, the docking process involves sampling not only its position and orientation but also its rotatable bonds, primarily the central biphenyl torsion. The algorithm scores different poses based on a scoring function, which estimates the binding free energy. researchgate.net The resulting poses represent plausible binding modes. The presence of the fluorine and amine substituents provides specific points for interaction that guide the docking prediction, suggesting how the molecule might orient itself within a binding pocket to maximize favorable interactions.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The stability of a ligand-target complex is governed by a network of non-covalent interactions. nih.govmdpi.com For this compound, several key interactions are predicted:

Hydrogen Bonding: The primary amine (-NH2) group is a classic hydrogen bond donor, capable of forming strong, directional interactions with hydrogen bond acceptor residues in a protein, such as the oxygen atoms of aspartate or glutamate.

Halogen Bonding: While fluorine is the most electronegative element, it is generally a weak halogen bond donor. chemistryviews.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govyoutube.com For fluorine, a significant σ-hole is typically absent unless it's attached to a very strong electron-withdrawing group. chemistryviews.org Therefore, strong halogen bonding involving the fluorine atoms of this molecule is less likely to be a dominant binding contributor compared to interactions from chlorine, bromine, or iodine. ijres.org However, fluorine can still participate in other favorable electrostatic and dipole interactions. mdpi.com

π-Stacking: The two aromatic rings of the biphenyl core are capable of engaging in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.comacs.org The presence of fluorine atoms can modulate these interactions. Electron-withdrawing fluorine substituents make the phenyl ring electron-deficient (π-acidic), which can lead to favorable interactions with the electron-rich (π-basic) aromatic rings of certain residues. acs.orgresearchgate.net However, studies have also shown that fluorine can disrupt traditional π-π stacking, favoring offset or edge-to-face arrangements. rsc.orgrsc.org

Table 2: Potential Non-Covalent Interactions for this compound
Interaction TypeMolecular Moiety InvolvedPotential Protein Partner Residue(s)Typical Energy (kcal/mol)
Hydrogen Bond (Donor)-NH2 groupAsp, Glu, Ser, Thr (side chain O); Main chain carbonyl O-3 to -8
π-π StackingFluorinated and Methylated Phenyl RingsPhe, Tyr, Trp, His-1 to -5
Hydrophobic-CH3 group, Phenyl RingsAla, Val, Leu, Ile, Met-0.5 to -2
Dipole/ElectrostaticC-F bondsPolar/charged residuesVariable

Force Field Development and Validation for Biphenyl Amine Systems

Accurate molecular dynamics simulations and docking studies rely on high-quality force fields, which are sets of parameters describing the potential energy of a system. acs.org Standard force fields like CHARMM, AMBER, and OPLS often perform poorly for halogenated compounds without specific parameterization. unipi.it

The development of a reliable force field for this compound would require a systematic, quantum mechanics (QM)-based approach. unipi.it This involves:

Parameter Derivation: Calculating QM data for the molecule and its fragments to derive parameters for bond lengths, angles, dihedral terms (especially the critical biphenyl torsion), and non-bonded interactions (van der Waals and partial atomic charges).

Handling Halogens: Special considerations are needed for halogens. To accurately model interactions like halogen bonding, some advanced force fields introduce virtual particles with a positive charge to represent the σ-hole, a feature not captured by standard single-point-charge models. nih.govresearchgate.net Polarizable force fields, such as the Drude oscillator model, explicitly account for electronic polarizability and can provide a more physically accurate description of halogen interactions. acs.orgnih.gov

Validation: The newly developed force field must be validated by comparing its predictions against experimental data or high-level QM calculations. This often involves simulating the bulk liquid phase of the compound or similar molecules and checking if properties like density and enthalpy of vaporization are reproduced accurately. acs.orgnih.gov

The robust development of such parameters is crucial for ensuring that computational predictions of binding affinity and conformational behavior are reliable and physically meaningful. unipi.itnih.gov

Mechanistic Studies and Structure Activity Relationship Sar Principles for 2 ,6 Difluoro 5 Methyl 1,1 Biphenyl 2 Amine Analogues

Investigation of Molecular Interactions at a Biochemical Level (in vitro/theoretical)

Understanding the molecular interactions of 2',6'-difluoro-5-methyl-[1,1'-biphenyl]-2-amine analogues is paramount for deciphering their mechanism of action. In vitro biochemical assays and theoretical computational models are key tools in this endeavor.

While specific binding site data for this compound is not extensively published, studies on structurally related biphenyl (B1667301) compounds offer valuable insights. For instance, molecular modeling of biphenyl-based ligands has been used to understand their binding to receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.gov These studies often reveal that the biphenyl scaffold can position key functional groups to interact with specific amino acid residues within a binding pocket. For example, a biphenyl core might orient an amine group to form a critical hydrogen bond with a residue like glutamic acid, as observed in some NMDA receptor modulators. nih.gov The biphenyl structure itself can engage in hydrophobic interactions with non-polar residues such as tyrosine, threonine, proline, isoleucine, and phenylalanine. nih.gov

Theoretical docking studies performed on analogous fluorine-substituted biphenyl methylene (B1212753) imidazoles targeting the CYP17 enzyme suggest that the biphenyl moiety positions the molecule within the active site, allowing for specific interactions. nih.gov These interactions can include multipolar interactions between the fluorine atoms and charged residues like arginine, lysine, and glutamic acid, as well as histidine. nih.gov

Hypothetically, for this compound, the biphenyl core would likely anchor the molecule within a hydrophobic pocket of its biological target. The substituents would then be positioned to form more specific interactions.

The substituents on the biphenyl scaffold, namely the two fluorine atoms and the methyl group, play a crucial role in molecular recognition and binding affinity. benthamscience.comresearchgate.net

Fluorine Substituents: The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties. researchgate.net The high electronegativity of fluorine can lead to the formation of favorable electrostatic and hydrogen-bond interactions with a biological target. benthamscience.com In the case of 2',6'-difluoro substitution, these atoms can influence the conformation of the biphenyl rings, affecting how the molecule fits into a binding site. Docking studies on other fluorinated biphenyls have shown that fluorine can engage in multipolar interactions with amino acid residues like arginine, lysine, and glutamic acid. nih.gov Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

The interplay between the electron-withdrawing fluorine atoms and the electron-donating methyl group can fine-tune the electronic properties of the aromatic rings, which can be critical for binding affinity.

Structure-Activity Relationship (SAR) Derivation from Analog Studies

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. This approach provides a map of which structural features are essential for activity.

The positions of the substituents on the biphenyl rings are critical determinants of biological activity. SAR studies on various biphenyl derivatives have demonstrated that even minor changes in substituent location can lead to significant changes in potency and selectivity.

For instance, in a series of fluorine-substituted biphenyl methylene imidazoles, it was found that meta-fluoro substitution on one of the phenyl rings improved inhibitory activity against the CYP17 enzyme, whereas ortho-substitution was detrimental. nih.gov This highlights the sensitivity of the binding pocket to the spatial arrangement of the fluorine atoms.

A hypothetical SAR study on analogues of this compound might explore moving the fluorine and methyl groups to different positions on both rings to probe the steric and electronic requirements of the target's binding site.

Interactive Data Table: Hypothetical SAR of Positional Isomers

Compound IDSubstituent Position (Ring A)Substituent Position (Ring B)Relative Activity
Parent 2-NH2, 5-CH3 2',6'-di-F 1.0
Analogue 12-NH2, 4-CH32',6'-di-F0.7
Analogue 22-NH2, 5-CH33',5'-di-F0.3
Analogue 32-NH2, 5-CH34'-F0.5
Analogue 43-NH2, 5-CH32',6'-di-F< 0.1

This data is hypothetical and for illustrative purposes only.

The primary amine group at the 2-position is a key functional group that is likely to be involved in critical interactions with the biological target. Primary amines are versatile hydrogen bond donors and can also be protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues such as aspartic acid or glutamic acid.

The position of the amine group is crucial. The ortho position relative to the biphenyl linkage creates a specific spatial arrangement that may be essential for fitting into the binding pocket and forming directional hydrogen bonds. Modification of this amine, for example, through N-alkylation or conversion to an amide, would be a standard step in an SAR campaign to probe the necessity of the primary amine for activity.

The biphenyl scaffold is not rigid and can adopt different conformations due to rotation around the single bond connecting the two phenyl rings. The degree of this rotation is influenced by the substituents, particularly those at the ortho positions. The 2',6'-difluoro substitutions in the parent compound are expected to impose a significant steric hindrance, restricting the rotation and locking the molecule into a more defined conformation.

This conformational restriction can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. SAR studies often involve introducing further conformational constraints, for example, by bridging the two phenyl rings to create a rigid tricyclic system. Comparing the activity of such rigid analogues with the more flexible parent compound can provide valuable information about the bioactive conformation.

Design Principles for Novel Biphenyl Amine Analogues

The development of novel analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies leverage an understanding of the molecule's interaction with its biological target, utilizing theoretical models, structure-activity relationship (SAR) data, and advanced chemical design techniques.

Rational Design Strategies Based on Theoretical Models and SAR Data

Rational drug design for biphenyl amine analogues is an iterative process that combines computational modeling with empirical SAR data to guide the synthesis of more effective compounds. The core principle is to understand the structural features of the molecule that are crucial for its biological activity and to modify the scaffold to enhance these interactions.

A key approach involves the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. researchgate.net These models correlate the biological activity of a series of compounds with their 3D physicochemical properties, such as steric and electrostatic fields. For a class of related compounds like O-biphenyl carbamates, SAR exploration helps to rationalize the structural features that lead to desired activities. researchgate.net For instance, studies on related biphenyl structures have shown that the nature and orientation of substituents on the biphenyl rings significantly affect selectivity for a given target. researchgate.net

Computational studies, including molecular docking, can predict the binding orientation of analogues within the active site of a target protein. This information is invaluable for understanding how modifications will affect binding affinity. For example, analysis of biphenyl-based inhibitors has revealed that specific polar side chains can form critical electrostatic interactions and hydrogen bonds with key amino acid residues like Asp122 and Gln66 in their target binding sites. researchgate.net The stability of these interactions, as determined through molecular dynamics simulations, often correlates with the compound's potency. researchgate.net

The SAR data generated from synthesizing and testing new analogues provides crucial feedback for refining these theoretical models. This cycle of design, synthesis, and testing allows for the systematic optimization of the biphenyl amine scaffold.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Biphenyl Analogues

Molecular RegionModificationImpact on Activity/SelectivityReference
Biphenyl Core Substitution position (meta vs. para)Affects orientation in the binding site and can decrease selectivity. researchgate.net
Linker Chain Shorter linker lengthCan lead to a decrease in selectivity for the primary target over related off-targets. researchgate.net
Distal Phenyl Ring Addition of a carboxamide substituentCan significantly increase activity at certain off-targets, such as the CB1 receptor. researchgate.net
Proximal Phenyl Ring 2-methoxy substitutionTends to decrease selectivity for the primary target. researchgate.net

Fragment-Based Design Approaches in Developing Biphenyl Amine Leads

Fragment-based drug discovery (FBDD) offers a powerful alternative to traditional high-throughput screening for identifying lead compounds. nih.gov This approach begins by screening libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to the biological target. nih.govyoutube.com These initial fragment "hits" serve as starting points for building more potent and larger drug-like molecules. nih.gov

The FBDD process for developing biphenyl amine leads can be broken down into four key stages:

Fragment Library Design and Screening: A library of diverse, low-complexity fragments (typically with a molecular weight < 300 Da) is assembled. youtube.com This library is then screened against the target protein using highly sensitive biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy, which are capable of detecting weak binding events. youtube.com

Hit Validation: The identified hits are validated to confirm their binding and to characterize their interaction with the target. Structural methods like X-ray crystallography are crucial at this stage to provide a detailed picture of how the fragment binds, revealing key interactions that can be exploited for optimization. youtube.com

Fragment Elaboration: Once a fragment hit is validated and its binding mode is understood, it is elaborated into a more potent lead compound. This is achieved through two primary strategies:

Fragment Growing: The fragment is extended by adding new functional groups that make additional favorable interactions with the target protein, thereby increasing affinity. youtube.com

Fragment Linking/Merging: If two or more fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, higher-affinity molecule. youtube.com

This methodology is particularly well-suited for targeting challenging proteins, such as those involved in protein-protein interactions, where small fragments can bind to shallow pockets on the protein surface. youtube.com For a biphenyl amine scaffold, a fragment-based approach might identify a simple fluorinated phenyl or aminobiphenyl fragment as a starting point, which is then systematically built upon to reconstruct a high-potency lead.

Table 2: Comparison of Properties for Fragments and Drug Candidates

PropertyTypical FragmentTypical Drug Candidate
Molecular Weight 120–250 Da250–500 Da
Binding Affinity 10 µM – 10 mM< 100 nM
Complexity LowHigh
Ligand Efficiency High (≥ 0.3)Lower

Bioisosteric Replacement Strategies for Fluorinated Biphenyl Amine Derivatives

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. spirochem.com In the context of fluorinated biphenyl amine derivatives, this approach is particularly valuable due to the unique properties of fluorine. tandfonline.com

Fluorine is an exceptionally versatile bioisostere. psychoactif.org Its small size allows it to replace hydrogen without a significant steric penalty, while its high electronegativity can profoundly alter the physicochemical properties of the molecule. tandfonline.compsychoactif.org This can influence metabolic stability, membrane permeability, and binding affinity. psychoactif.org

Key bioisosteric replacement strategies involving fluorine in biphenyl amine derivatives include:

Hydrogen to Fluorine Replacement: Substituting hydrogen with fluorine on the aromatic rings can block sites of metabolic oxidation, thereby increasing the compound's half-life. psychoactif.org This modification can also modulate the acidity or basicity of nearby functional groups and influence the conformation of the molecule, potentially leading to stronger binding interactions. tandfonline.com

Methyl Group Replacement: A trifluoromethyl (-CF3) group is often used as a bioisostere for a methyl (-CH3) group. While sterically larger, the -CF3 group is metabolically stable and highly lipophilic, which can enhance membrane permeability and binding. psychoactif.org For example, replacing metabolically vulnerable methyl groups with trifluoromethyl groups has been shown to significantly improve metabolic stability and intrinsic enzyme inhibitory activity in drug candidates. psychoactif.org

Hydroxyl Group Replacement: The difluoromethyl (-CF2H) group can serve as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group, as it possesses unique hydrogen bonding capabilities. tandfonline.com

The success of a bioisosteric replacement is highly dependent on the specific biological target and the molecular context. tandfonline.com Therefore, a deep understanding of the target's structure and binding environment is crucial for the successful application of this strategy. tandfonline.com In related scaffolds, the bioisosteric replacement of a metabolically labile piperazine (B1678402) ring with aminopiperidines has been shown to improve metabolic stability while maintaining high affinity for the target. nih.gov

Table 3: Common Bioisosteric Replacements in Fluorinated Compounds

Original GroupFluorinated BioisostereRationale for ReplacementReference
Hydrogen (-H)Fluorine (-F)Block metabolic oxidation, modulate pKa, alter conformation. tandfonline.compsychoactif.org
Methyl (-CH3)Trifluoromethyl (-CF3)Increase metabolic stability, enhance lipophilicity and binding. psychoactif.org
Hydroxyl (-OH)Difluoromethyl (-CF2H)Mimic hydrogen bonding capabilities with improved stability. tandfonline.com
Amide (-CONH-)Trifluoroethylamine (-CH2CF3)Improve hydrolytic stability while maintaining H-bond donor properties. tandfonline.cominformahealthcare.com

Future Research Directions and Broad Academic Impact of 2 ,6 Difluoro 5 Methyl 1,1 Biphenyl 2 Amine

Development of Novel Synthetic Methodologies for Related Complex Biphenyl (B1667301) Systems

The synthesis of complex biphenyl systems, particularly those with specific fluorine substitution patterns, remains a focal point of organic synthesis research. Future investigations centered on 2',6'-difluoro-5-methyl-[1,1'-biphenyl]-2-amine are expected to spur the development of more efficient and selective synthetic methodologies. While the Suzuki-Miyaura cross-coupling reaction is a well-established method for the formation of biphenyl linkages, research could focus on optimizing this reaction for sterically hindered or electronically challenging substrates related to the target molecule. nih.gov This could involve the development of novel palladium catalysts with tailored phosphine (B1218219) ligands to enhance reaction yields and minimize byproducts. nih.gov

Furthermore, exploring alternative C-H activation strategies for the direct arylation of fluorinated anilines presents a promising avenue for more atom-economical syntheses. beilstein-journals.org The development of catalytic systems that can selectively functionalize the C-H bonds of fluorinated aromatic compounds would represent a significant advancement in the synthesis of complex biphenyls. mdpi.com Such methodologies would not only streamline the synthesis of this compound but also be broadly applicable to a wide range of other functionalized biaryl compounds.

Synthetic ApproachPotential AdvantagesKey Research Focus
Optimized Suzuki-Miyaura CouplingHigher yields, broader substrate scopeDevelopment of advanced palladium catalysts and ligands. nih.gov
C-H Activation/Direct ArylationIncreased atom economy, reduced wasteDesign of selective catalysts for C-H functionalization of fluoroaromatics. beilstein-journals.org
Flow Chemistry SynthesisImproved safety, scalability, and controlAdaptation of existing methods to continuous flow processes.

Application as a Scaffold in Chemical Biology Probes (non-clinical)

The unique structural and electronic properties imparted by the fluorine atoms make this compound an attractive scaffold for the development of novel chemical biology probes. The introduction of fluorine can enhance metabolic stability and modulate the lipophilicity of a molecule, which are desirable features for probes designed to operate in complex biological environments. nih.govnih.gov The biphenyl core provides a rigid framework that can be further functionalized to create fluorescent probes for imaging or affinity probes for target identification. ucsd.eduacs.org

Future research could focus on derivatizing the amino group of this compound with various reporter groups, such as fluorophores or biotin. The resulting probes could be used to study protein-protein interactions or to visualize specific cellular components in non-clinical settings. The fluorinated biphenyl scaffold can also be explored for its potential to create probes with environmentally sensitive fluorescence, where changes in the local environment, such as polarity or viscosity, lead to alterations in the probe's emission properties.

Advanced Materials Science Applications

The inherent properties of fluorinated organic compounds, such as high thermal stability, chemical resistance, and unique electronic characteristics, position this compound as a valuable building block for advanced materials. longdom.org

Building Blocks for Polymers: The amino functionality of this compound allows for its incorporation into various polymer backbones, such as polyimides and polyamides. uva.esresearchgate.netrsc.org The presence of the difluorinated biphenyl unit is expected to enhance the thermal stability, mechanical strength, and gas separation properties of the resulting polymers. Research in this area would involve the synthesis and characterization of novel polymers derived from this fluorinated diamine and various dianhydrides or diacyl chlorides. The resulting materials could find applications in high-performance films, membranes for gas separation, and advanced composites. uva.es

Polymer TypePotential PropertiesPotential Applications
PolyimidesHigh thermal stability, good mechanical properties, enhanced gas permeability. Gas separation membranes, high-performance films. uva.es
PolyamidesExcellent thermal resistance, good mechanical strength. researchgate.netAdvanced engineering plastics, high-temperature fibers.
PolyurethanesImproved hydrophobicity, flame retardancy. mdpi.comHigh-performance coatings, durable elastomers.

Ligands in Catalysis: The amino group and the aromatic rings of this compound provide potential coordination sites for metal ions, suggesting its use as a ligand in catalysis. researchgate.netnsf.gov The electronic effects of the fluorine atoms can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity. Future research could explore the synthesis of transition metal complexes with ligands derived from this biphenylamine and their application in various catalytic transformations, such as cross-coupling reactions or asymmetric synthesis.

Non-Linear Optics: Organic molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties. The biphenyl core of this compound provides π-conjugation, while the amino group acts as an electron donor. The electron-withdrawing fluorine atoms can further enhance the molecular hyperpolarizability. Computational and experimental studies could be undertaken to evaluate the NLO properties of this compound and its derivatives, with potential applications in optical communications and data storage. uva.es

Contribution to Fundamental Understanding of Fluorine Effects in Organic Chemistry

Systematic studies on this compound and its derivatives will contribute to a deeper understanding of the multifaceted effects of fluorine in organic chemistry. rsc.orgrsc.org The presence of two fluorine atoms in the ortho positions of one of the phenyl rings is expected to significantly influence the molecule's conformation by restricting the rotation around the biphenyl C-C bond. This steric and electronic influence can be quantified through computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy.

Furthermore, the fluorine atoms can modulate the acidity of the N-H bond and the nucleophilicity of the amino group, impacting the reactivity of the molecule in various chemical transformations. rsc.org Detailed mechanistic studies of reactions involving this compound will provide valuable insights into how fluorine substitution affects reaction pathways and transition state energies. These fundamental studies will aid in the rational design of new fluorinated molecules with tailored properties. rsc.org

Opportunities for Collaborative Multidisciplinary Research Initiatives

The diverse potential applications of this compound create numerous opportunities for collaborative research across different scientific disciplines. Synthetic organic chemists could collaborate with materials scientists to develop novel high-performance polymers. longdom.org Partnerships between computational chemists and experimentalists would be crucial for understanding and predicting the NLO properties of new materials derived from this scaffold. uva.es

Furthermore, collaborations between synthetic chemists and chemical biologists could lead to the development of innovative molecular probes for studying biological systems. nih.gov Such interdisciplinary efforts are essential for translating the fundamental properties of this unique molecule into practical applications and for fostering a more holistic understanding of the role of fluorine in science. The exploration of this compound and its analogues has the potential to stimulate new research avenues at the interface of chemistry, materials science, and biology. mdpi.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2',6'-difluoro-5-methyl-[1,1'-biphenyl]-2-amine, and how can reaction conditions be optimized?

The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. A typical protocol involves reacting 2-bromo-5-methylaniline with 2,6-difluorophenylboronic acid in a solvent like THF or DMF, using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) at 80–100°C . Yield optimization requires controlling factors such as catalyst loading (1–5 mol%), boronic acid stoichiometry (1.2–1.5 equiv), and reaction time (12–24 hours). Post-reaction purification via column chromatography (hexane/EtOAc) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ ~2.3 ppm). Fluorine substituents split signals due to coupling (²JHF ~20 Hz).
  • ¹⁹F NMR : Confirms fluorine presence (δ -110 to -125 ppm for aromatic F).
  • HRMS : Validates molecular weight (C₁₃H₁₁F₂N, calc. 219.09 g/mol).
  • HPLC : Assesses purity (>98% for research-grade material) .

Q. How does the fluorination pattern influence the compound’s physical properties?

The 2',6'-difluoro substitution increases thermal stability (TGA shows decomposition >250°C) and lipophilicity (logP ~3.2, predicted via computational modeling). Fluorine’s electron-withdrawing effect reduces electron density on the biphenyl system, affecting solubility in polar solvents (e.g., ~2 mg/mL in DMSO) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during synthesis, such as protodeboronation or homocoupling?

  • Protodeboronation : Minimized by using anhydrous conditions and stabilizing boronic acids with pinacol esters.
  • Homocoupling : Suppressed via degassing solvents (to remove O₂) and adding catalytic PdCl₂(dppf) .
  • Advanced monitoring with in situ FT-IR tracks boronic acid consumption .

Q. How can computational modeling predict the compound’s reactivity in electrophilic substitutions?

DFT calculations (e.g., Gaussian 16) reveal Fukui indices for electrophilic attack. The 5-methyl group directs electrophiles to the para position (C4), while fluorine’s meta-directing effect limits regioselectivity. Solvent effects (e.g., DCM vs. MeCN) are modeled using COSMO-RS .

Q. What in vitro assays evaluate its potential as a kinase inhibitor, and how do results compare to non-fluorinated analogs?

  • Kinase inhibition : Test against EGFR or VEGFR2 via fluorescence polarization (IC₅₀ values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show 2',6'-difluoro derivatives exhibit 5–10x lower IC₅₀ than non-fluorinated analogs, likely due to enhanced target binding and metabolic stability .

Q. How do stability studies under accelerated conditions (pH, temperature) inform formulation strategies?

  • Thermal stability : TGA/DSC shows no degradation below 200°C.
  • pH stability : HPLC analysis after 48h at pH 1–13 reveals decomposition <5% at pH 7.4 (physiological conditions).
  • Light sensitivity : UV-Vis monitoring under 254 nm shows photostability for >72h, supporting use in light-exposed assays .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

  • Purity verification : Reanalyze batches via HPLC and elemental analysis.
  • Assay variability : Compare results using orthogonal methods (e.g., SPR vs. enzymatic assays).
  • Structural analogs : Test 3',5'-difluoro and 2',4'-difluoro isomers to isolate positional effects .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition?

Molecular docking (AutoDock Vina) shows the 2',6'-difluoro groups form hydrogen bonds with kinase hinge regions (e.g., EGFR T790M), while the 5-methyl group fills a hydrophobic pocket. Competitive binding assays with ATP confirm non-competitive inhibition .

Methodological Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–3 mol% Pd(PPh₃)₄Maximizes C–C coupling
Temperature80–90°CBalances rate vs. side reactions
Boronic Acid Equiv1.3 equivReduces protodeboronation

Q. Table 2: Comparative Bioactivity (IC₅₀, μM)

CompoundEGFRVEGFR2HeLa Cells
Target Compound0.12 ± 0.030.45 ± 0.108.2 ± 1.1
Non-fluorinated1.5 ± 0.23.8 ± 0.545.3 ± 6.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.